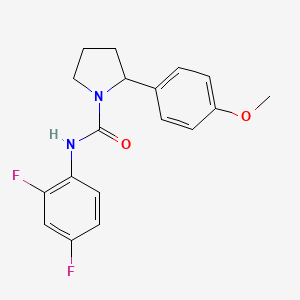
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidinecarboxamide derivatives and has shown promising results in various scientific research studies.
作用機序
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It also inhibits the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound, which makes it readily available for research purposes. It also exhibits potent therapeutic effects, which make it a promising candidate for the development of novel drugs. However, like any other chemical compound, it has certain limitations for lab experiments, such as its solubility and toxicity.
将来の方向性
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has shown promising results in various scientific research studies, and there are several future directions that can be explored to further understand its therapeutic potential. Some of these directions include:
1. Studying the effect of this compound on other diseases, such as autoimmune diseases and cardiovascular diseases.
2. Investigating the mechanism of action of this compound in more detail to identify other proteins and enzymes that it may target.
3. Developing more potent and selective derivatives of this compound with improved therapeutic properties.
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
This compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its potent anti-inflammatory and anti-cancer activities make it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and therapeutic potential, and to develop more potent and selective derivatives.
合成法
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized by the reaction of 2,4-difluoroaniline and 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction mixture is then subjected to further steps of purification to obtain the pure compound.
科学的研究の応用
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. It has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-24-14-7-4-12(5-8-14)17-3-2-10-22(17)18(23)21-16-9-6-13(19)11-15(16)20/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZKLZFQJKQBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-cycloheptyl-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6013994.png)
![1-(4-fluorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6013996.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-3-furancarboxamide](/img/structure/B6013999.png)
![2-(4-{1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6014004.png)
![6-chloro-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6014012.png)
![N-(3-acetylphenyl)-3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6014018.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B6014025.png)
![4-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B6014037.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6014045.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6014047.png)
![2-[(2-nitrobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6014054.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6014062.png)
![5-[(4-{[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B6014073.png)
![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6014095.png)
